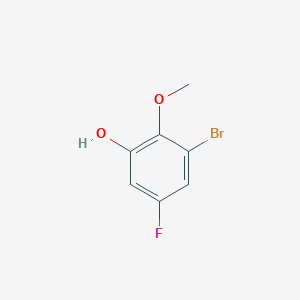

3-Bromo-5-fluoro-2-methoxyphenol

描述

Contextualization of Phenolic Scaffolds in Organic Synthesis and Medicinal Chemistry

Phenolic scaffolds are fundamental building blocks in the realms of organic synthesis and medicinal chemistry. acs.org These structures, characterized by a hydroxyl group attached to an aromatic ring, are prevalent in a vast number of natural products and synthetic molecules. acs.org Their importance lies in their versatility; the phenolic hydroxyl group can be readily modified, and the aromatic ring can be substituted at various positions to create a diverse library of derivatives. acs.orgmdpi.com This adaptability allows chemists to fine-tune the steric and electronic properties of molecules, which is a critical aspect of designing new drugs and functional materials. capes.gov.br Alkylated phenols, for instance, are crucial components in many pharmaceuticals and polymer additives. acs.org The chalcone (B49325) scaffold, a derivative of phenol (B47542), is recognized as a privileged structure in drug discovery, with several compounds based on it having been developed into clinical drugs. acs.org The ability to use phenols as a foundational structure for creating complex, multi-functional molecules underscores their central role in modern chemical research and development. mdpi.comossila.com

The Role of Halogenation (Bromine and Fluorine) in Modulating Chemical Reactivity and Biological Activity

Halogenation, the process of introducing halogen atoms into a molecule, is a powerful strategy in medicinal chemistry for modulating a compound's properties. nih.govmdpi.com The inclusion of halogens like bromine and fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comacs.org For a long time, halogens were primarily used for their steric effects, but it is now understood that they can form halogen bonds, a type of non-covalent interaction that can contribute to the stability of a ligand-target complex. nih.govacs.org This interaction is analogous to the more commonly known hydrogen bond. tandfonline.com

Fluorine, being highly electronegative, can alter the electronic properties of a molecule and enhance its binding affinity. ossila.com Bromine, a larger and more polarizable atom, is also well-suited for participating in metal-catalyzed cross-coupling reactions, making it a useful handle for further synthetic modifications. ossila.com It is estimated that approximately 20% of pharmaceutical compounds are halogenated, highlighting the importance of this chemical modification in drug design. tandfonline.com The strategic placement of halogens can therefore be a key factor in the successful development of new therapeutic agents. acs.orgtandfonline.com

Importance of the Methoxy (B1213986) Group in Substituted Aromatic Systems

The methoxy group (-OCH3) is another crucial functional group that significantly influences the properties of aromatic compounds. ontosight.ai It is classified as an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic ring's pi-system. vaia.comvaia.com This electron donation increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the ring more reactive towards electrophilic substitution. vaia.com

Overview of the Research Landscape for 3-Bromo-5-fluoro-2-methoxyphenol and Related Structural Motifs

This compound is a polysubstituted aromatic compound that incorporates the functional groups discussed above: a phenolic hydroxyl, a bromine atom, a fluorine atom, and a methoxy group. This combination of functionalities makes it a valuable building block in organic synthesis. While specific research on the direct applications of this compound itself is not extensively detailed in publicly available literature, its structural motifs are common in medicinal chemistry.

The presence of three distinct functional groups with different reactivities allows for selective chemical transformations. ossila.com For example, the bromo group can be used in cross-coupling reactions, the phenolic hydroxyl can undergo etherification or esterification, and the fluoro group can be retained to enhance biological activity. ossila.com The molecule and its isomers, such as 3-Bromo-2-fluoro-5-methoxyphenol and 2-bromo-3-fluoro-5-methoxyphenol, are available commercially, indicating their use as intermediates in the synthesis of more complex molecules. bldpharm.combldpharm.com Related structures like 3-Bromo-5-fluoro-2-methoxypyridine are also used as building blocks in chemical synthesis. bldpharm.comnih.gov The synthesis of related compounds, such as methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate, has been described, illustrating the synthetic utility of these types of scaffolds.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Fluoro-5-methoxyphenol nih.gov | 3-Bromo-5-fluoro-2-methoxypyridine nih.gov |

| CAS Number | 1409956-13-3 fluorochem.co.uk | 850793-25-8 | 884494-81-9 |

| Molecular Formula | C₇H₆BrFO₂ | C₇H₇FO₂ | C₆H₅BrFNO |

| Molecular Weight | 221.03 g/mol | 142.13 g/mol | 206.01 g/mol |

| Purity | ≥97% vwr.com or 98% fluorochem.co.uk | Not specified | Not specified |

| XLogP3 | Not specified | 1.8 | 1.9 |

| Hydrogen Bond Donors | Not specified | 1 | 0 |

| Hydrogen Bond Acceptors | Not specified | 2 | 2 |

| Rotatable Bond Count | Not specified | 1 | 1 |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQVYNOUTGTGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680252 | |

| Record name | 3-Bromo-5-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-60-0 | |

| Record name | 3-Bromo-5-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Fluoro 2 Methoxyphenol

Retrosynthetic Analysis of 3-Bromo-5-fluoro-2-methoxyphenol

Retrosynthetic analysis is a powerful technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inyoutube.comslideshare.netdeanfrancispress.com For this compound, the primary disconnections involve the carbon-bromine, carbon-fluorine, and carbon-oxygen bonds of the methoxy (B1213986) and hydroxyl groups.

A plausible retrosynthetic pathway could start by disconnecting the bromo substituent, leading to 5-fluoro-2-methoxyphenol. This precursor could then be further simplified by disconnecting the fluoro group to give 2-methoxyphenol (guaiacol), a readily available starting material derived from lignin. rsc.org Alternatively, the methoxy group could be introduced at a later stage, suggesting 3-bromo-5-fluorophenol (B1288921) as a key intermediate. Each of these disconnections points toward different synthetic strategies, which will be explored in the subsequent sections.

Figure 1: Retrosynthetic analysis of this compound

Strategies for Phenolic Hydroxyl Introduction and Protection

The phenolic hydroxyl group is acidic and can interfere with many synthetic transformations. oup.com Therefore, its protection is often a crucial step in the synthesis of complex phenols. researchgate.netuchicago.edu Common protecting groups for phenols include ethers (e.g., methyl, benzyl, silyl (B83357) ethers) and esters (e.g., acetates). oup.comhighfine.com

The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. For instance, a methyl ether is robust but requires harsh conditions for cleavage, such as treatment with strong acids like HBr or Lewis acids like BBr3. mdpi.comencyclopedia.pub Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are popular due to their ease of introduction and removal under mild, fluoride-mediated conditions. highfine.com

In the context of synthesizing this compound, protecting the phenolic hydroxyl of a precursor like 3-fluoro-5-bromophenol would be necessary before introducing the methoxy group via Williamson ether synthesis. Conversely, if starting from a methoxy-containing precursor, the introduction of the hydroxyl group might be the final step, achieved by demethylation of a dimethoxy intermediate.

Table 1: Common Protecting Groups for Phenolic Hydroxyl Group

| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability |

|---|---|---|---|

| Methyl (Me) | Methyl iodide, Dimethyl sulfate | HBr, BBr3, TMSI | Strong acid/base |

| Benzyl (Bn) | Benzyl bromide, Benzyl chloride | Hydrogenolysis (H2/Pd), HBr/AcOH | Mild acid, base |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, TBDMS-OTf | TBAF, HF | Mild acid, most bases |

| Acetyl (Ac) | Acetic anhydride, Acetyl chloride | Base (NaOH, K2CO3), Acid (HCl) | Mild acid/base |

Direct Halogenation Approaches for Selective Bromination and Fluorination

Achieving regioselective halogenation on a substituted benzene (B151609) ring is a key challenge in the synthesis of this compound. The directing effects of the existing substituents (methoxy and hydroxyl/protected hydroxyl) play a crucial role.

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. researchgate.net Reagents such as molecular bromine (Br2), N-bromosuccinimide (NBS), and other I(III)-based reagents are frequently used. mdpi.comnih.gov The regioselectivity is governed by the electronic nature of the substituents already present on the ring. In a precursor like 5-fluoro-2-methoxyphenol, the methoxy and hydroxyl groups are ortho-, para-directing. The position of bromination would be influenced by the steric hindrance and the relative activating strength of these groups. Studies on the bromination of substituted guaiacols have shown that the reaction can be sensitive to the substitution pattern. nih.govworktribe.com For instance, the bromination of guaiacol (B22219) itself often leads to a mixture of products. chemicalbook.comgoogle.com To achieve the desired 3-bromo substitution, a blocking group strategy or a specific catalyst system might be necessary. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance regioselectivity in the halogenation of arenes with N-halosuccinimides. organic-chemistry.orgnih.gov

Introducing a fluorine atom onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. nih.govlibretexts.org This typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group (e.g., a nitro group or another halogen). youtube.com For the synthesis of this compound, a precursor like 3-bromo-5-nitro-2-methoxyphenol could potentially undergo SNAr with a fluoride (B91410) source. However, the conditions for such reactions are often harsh. More modern approaches might involve transition-metal-catalyzed fluorination reactions.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.orgstrath.ac.uk A directing metalation group (DMG), such as a methoxy or a protected hydroxyl group, directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., Br2, C2Br2Cl4) to introduce a halogen at the desired position. For a precursor like 3-fluoroguaiacol, the methoxy group could direct metalation to the C2 position, followed by bromination. However, the presence of the fluorine atom could influence the acidity of the aromatic protons and thus the site of metalation.

Table 2: Comparison of Halogenation Strategies

| Strategy | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Electrophilic Bromination | Br2, NBS, PIDA/AlBr3 | Readily available reagents | Often yields mixtures of isomers |

| Nucleophilic Fluorination | Fluoride source (e.g., KF) on activated arene | Can be effective for certain substrates | Requires strongly activated precursors, harsh conditions |

| Directed Ortho-Metalation | n-BuLi, s-BuLi followed by electrophilic halogen source | High regioselectivity | Requires cryogenic temperatures, sensitive to functional groups |

Methoxylation Strategies on Halogenated Phenol (B47542) Precursors

The introduction of the methoxy group can be accomplished through various methods, with the Williamson ether synthesis being a classic approach. This involves the reaction of a phenoxide with a methylating agent like methyl iodide or dimethyl sulfate. easycdmo.com For a precursor such as 3-bromo-5-fluorophenol, deprotonation with a base followed by reaction with a methylating agent would yield the target molecule.

Alternatively, modern cross-coupling reactions offer milder and more versatile methods for methoxylation. Copper-catalyzed methoxylation of aryl halides has been developed, providing an efficient route to aryl methyl ethers. google.com Palladium-catalyzed methods for the ortho-C–H methoxylation of aryl halides have also been reported, which could be a potential route if starting from a dihalogenated precursor. nih.gov Furthermore, electrochemical methods for the methoxylation of phenols have emerged as a greener alternative. nih.gov

Compound List

| Compound Name |

|---|

| This compound |

| 5-Fluoro-2-methoxyphenol |

| 2-Methoxyphenol (Guaiacol) |

| 3-Bromo-5-fluorophenol |

| 3-Bromo-2-methoxyphenol |

| 3-Fluoro-5-bromophenol |

| 3-Fluoro-guaiacol |

| 3-bromo-5-nitro-2-methoxyphenol |

O-Alkylation Reactions

O-alkylation, specifically methylation to form the methoxy group, is a fundamental transformation in the synthesis of this compound. This reaction typically involves the deprotonation of a precursor phenol followed by reaction with a methylating agent.

A common method for O-methylation is the use of a base and a methyl halide. For instance, in a reaction analogous to the synthesis of the target compound's aldehyde derivative, 3-bromo-5-fluoro-2-hydroxybenzaldehyde (B172950) is treated with potassium carbonate (K2CO3) as the base in a solvent like N,N-dimethylformamide (DMF). easycdmo.com The base deprotonates the hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking a methylating agent such as iodomethane (B122720) (methyl iodide). easycdmo.com This reaction proceeds overnight at room temperature to yield the corresponding 2-methoxy compound. easycdmo.com

Another example, demonstrating the methylation of a similar heterocyclic system, involves the reaction of 3-bromo-5-fluoro-2-hydroxypyridine with methyl iodide in the presence of silver carbonate in toluene. guidechem.com This illustrates a variation in the choice of base and solvent system to achieve the desired O-methylation.

Table 1: Examples of O-Alkylation Reactions on Analogous Compounds

| Starting Material | Reagents | Product | Reference |

| 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | K2CO3, Iodomethane, DMF | 3-Bromo-5-fluoro-2-methoxybenzaldehyde | easycdmo.com |

| 3-Bromo-5-fluoro-2-hydroxypyridine | Silver Carbonate, Methyl Iodide, Toluene | 3-Bromo-5-fluoro-2-methoxypyridine | guidechem.com |

Transition-Metal-Catalyzed Etherification Methods

While classical Williamson ether synthesis is common, modern methods often employ transition-metal catalysis, such as the Buchwald-Hartwig etherification. These reactions can offer milder conditions and broader substrate scope. Although specific examples for the synthesis of this compound using these methods are not detailed in the available literature, the principles of these reactions are widely applicable. A hypothetical transition-metal-catalyzed synthesis could involve the coupling of a 3-bromo-5-fluorophenol derivative with methanol (B129727) or a methoxide (B1231860) source, catalyzed by a palladium or copper complex. These reactions are known for their efficiency in forming aryl ethers.

Convergent Synthesis Approaches Utilizing Cross-Coupling Reactions

The bromine atom in this compound is a key handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This allows for a convergent synthetic strategy, where the substituted phenol core is coupled with other molecular fragments.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation with Boronic Acid Derivatives of this compound

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The bromine atom on this compound makes it an ideal substrate for such reactions. In a typical Suzuki-Miyaura reaction, the aryl bromide is reacted with an arylboronic acid in the presence of a palladium catalyst and a base.

While a specific Suzuki-Miyaura reaction starting with this compound is not explicitly detailed in the provided search results, the reactivity of analogous compounds is well-documented. For example, the bromine atom on the structurally similar 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE is known to react with arylboronic reagents under coupling conditions to introduce aryl groups. guidechem.com

Furthermore, the conversion of the bromine atom into a boronic acid or boronic ester derivative is a viable strategy. This would involve reacting this compound with a reagent like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, or via a lithium-halogen exchange followed by reaction with a trialkyl borate. guidechem.com This boronic acid derivative of this compound could then be coupled with various aryl or vinyl halides.

Table 2: Typical Components of a Suzuki-Miyaura Reaction

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf) | Catalyzes the reaction cycle |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants |

Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura reaction, the bromo group in this compound allows for other important palladium-catalyzed transformations.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. Research on related bromo-fluoro-pyridine derivatives has demonstrated successful Sonogashira couplings. For instance, 5- and 6-bromo-3-fluoro-2-cyanopyridines undergo Sonogashira coupling with a variety of terminal alkynes. bldpharm.com This strongly suggests that this compound would be a viable substrate for similar alkynylation reactions.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base. The Heck reaction is tolerant of a wide range of functional groups, and its application to fluorinated and brominated aromatic compounds is well-established. While a specific Heck reaction with this compound is not described, the general utility of this reaction points to its potential for the vinylation of this scaffold.

Innovative and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing more environmentally benign and efficient processes. In the context of synthesizing and functionalizing this compound, several green chemistry principles can be applied.

One key area is the use of greener solvents. For cross-coupling reactions like the Suzuki-Miyaura, water is an increasingly popular solvent choice. The use of water as a solvent, often with a suitable phase-transfer catalyst or specially designed water-soluble ligands, can significantly reduce the environmental impact of the synthesis.

Another innovative approach could involve flow chemistry. Performing reactions in a continuous flow system can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processing. The synthesis of a related compound, 3-bromo-5-fluoro-2-methoxybenzaldehyde, is noted as being amenable to flow chemistry techniques. easycdmo.com

Furthermore, the development of more efficient and recyclable catalysts is a cornerstone of green chemistry. The use of nanoparticle catalysts or catalysts immobilized on solid supports can simplify product purification and allow for the reuse of the expensive palladium catalyst, reducing both cost and waste.

A comprehensive literature search was conducted to gather specific research findings on the reactivity and mechanistic investigations of this compound. Despite a thorough examination of available scientific databases and journals, detailed experimental data, specific examples, and mechanistic studies for this particular compound within the requested reaction categories could not be located.

Therefore, it is not possible to provide a detailed, evidence-based article with research findings and data tables on the etherification, esterification, Mitsunobu reactions, oxidative coupling, metal-catalyzed cross-coupling, or halogen-metal exchange reactions of this compound as per the structured outline.

General principles of organic chemistry suggest how this molecule would likely behave in such reactions. The phenolic hydroxyl is a nucleophile and can undergo O-alkylation (etherification) or O-acylation (esterification). The aryl bromide is susceptible to various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, and can undergo halogen-metal exchange. However, without specific literature precedents for this compound, any discussion would be purely speculative and would not meet the requirement for scientifically accurate, detailed research findings.

Further empirical research would be required to determine the precise reactivity, optimal reaction conditions, and mechanistic pathways for this compound in the outlined transformations.

Reactivity and Mechanistic Investigations of 3 Bromo 5 Fluoro 2 Methoxyphenol

Reactivity of the Aryl Bromide Moiety

Nucleophilic Displacement of Bromine

The nucleophilic displacement of bromine in 3-Bromo-5-fluoro-2-methoxyphenol is a topic of significant mechanistic interest. In the context of nucleophilic aromatic substitution (SNAr) reactions, the nature of the leaving group is a critical factor. Contrary to the trends observed in aliphatic SN2 reactions where bromide is an excellent leaving group, in SNAr reactions, fluoride (B91410) is typically a better leaving group than bromide. This is attributed to the rate-determining step of the SNAr mechanism, which is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.

The high electronegativity of fluorine withdraws electron density from the aromatic ring inductively, which stabilizes the Meisenheimer complex and lowers the activation energy for its formation. Consequently, aryl fluorides are generally more reactive in SNAr reactions than aryl bromides. Therefore, direct nucleophilic displacement of the bromine atom in this compound via a standard SNAr pathway is considered less favorable compared to the displacement of the fluorine atom.

While direct SNAr displacement of bromine is less probable, other reaction pathways could potentially lead to its substitution. These, however, would likely involve mechanisms other than a direct addition-elimination SNAr process.

Reactivity of the Aryl Fluoride Moiety

The aryl fluoride moiety in this compound is the more reactive site for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom in this compound is activated towards nucleophilic attack due to its strong electron-withdrawing inductive effect. This effect is paramount in stabilizing the intermediate Meisenheimer complex formed during an SNAr reaction. The general mechanism for the SNAr reaction at the fluorine position is a two-step addition-elimination process. The first, and typically rate-determining, step is the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion (the Meisenheimer complex). The presence of other electron-withdrawing groups on the ring can further enhance this stability. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

The relative reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of the trend for SN2 reactions. This highlights the unique mechanistic features of SNAr, where bond polarization and stabilization of the intermediate are more critical than the leaving group's ability to depart.

Retention of Fluorine for Binding Affinity Enhancement

In the field of medicinal chemistry and drug design, the incorporation of fluorine atoms into bioactive molecules is a widely used strategy to enhance their pharmacological properties. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can lead to improved metabolic stability, increased binding affinity to target proteins, and altered lipophilicity and bioavailability.

While the fluorine atom in this compound is susceptible to nucleophilic displacement, synthetic strategies can be designed to selectively react with other parts of the molecule while retaining the fluorine atom. This retention is often desirable when the fluorine atom is crucial for the molecule's intended biological activity. For instance, the fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of a target enzyme or receptor, thereby enhancing the binding affinity of the molecule.

Reactions Involving the Methoxy (B1213986) Group

Demethylation Strategies

The cleavage of the methyl ether to reveal a free hydroxyl group is a common and important transformation in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals. Several methods are available for the demethylation of anisole derivatives like this compound.

Commonly used reagents for this purpose include strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI), and Lewis acids like boron tribromide (BBr₃). The choice of reagent can depend on the presence of other functional groups in the molecule. Boron tribromide is a particularly effective and widely used reagent for cleaving aryl methyl ethers under mild conditions.

The general mechanism for demethylation with BBr₃ involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane and a boron-phenoxy intermediate, which is then hydrolyzed to yield the phenol (B47542).

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions |

| Boron tribromide (BBr₃) | Dichloromethane (DCM), often at low temperatures |

| Hydrobromic acid (HBr) | Acetic acid or aqueous solution, often with heating |

| Hydroiodic acid (HI) | Acetic acid or aqueous solution, often with heating |

Influence of Methoxy Group on Aromatic Ring Activation

The methoxy group exerts a dual electronic effect on the aromatic ring. It is an electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic π-system. Simultaneously, it is an electron-withdrawing group through induction (-I effect) because of the high electronegativity of the oxygen atom.

Table 2: Electronic Effects of Substituents in this compound

| Substituent | Inductive Effect | Resonance Effect |

| -Br | Electron-withdrawing (-I) | Weakly electron-donating (+R) |

| -F | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) |

| -OCH₃ | Electron-withdrawing (-I) | Strongly electron-donating (+R) |

Mechanistic Studies of Key Transformation Pathways

The reactivity of this compound is governed by the interplay of its four distinct functional groups: a phenolic hydroxyl, a methoxy group, a bromine atom, and a fluorine atom. These substituents influence the electron density of the aromatic ring and provide sites for various chemical transformations. Mechanistic studies on this specific molecule are not extensively documented in publicly available literature; however, by examining the known reactivity of analogous substituted phenols, we can infer the likely mechanistic pathways for its key transformations.

Electrophilic Aromatic Substitution (EAS)

The phenol and methoxy groups are strong activating, ortho-, para- directing groups in electrophilic aromatic substitution reactions due to their ability to donate electron density to the aromatic ring through resonance. quora.com Conversely, the bromine and fluorine atoms are deactivating but also ortho-, para- directing. The combined influence of these substituents dictates the regioselectivity of electrophilic attack.

The potential sites for electrophilic attack on the this compound ring are the C4 and C6 positions. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Activating | ortho, para |

| -OCH3 | C2 | Activating | ortho, para |

| -Br | C3 | Deactivating | ortho, para |

| -F | C5 | Deactivating | ortho, para |

This table is based on established principles of electrophilic aromatic substitution.

Considering the powerful activating and directing influence of the hydroxyl and methoxy groups, the most probable sites for electrophilic substitution are the positions ortho and para to them. The C6 position is ortho to the hydroxyl group and meta to the methoxy group, while the C4 position is para to the methoxy group and meta to the hydroxyl group. Steric hindrance from the adjacent methoxy and bromo groups may influence the accessibility of these positions to incoming electrophiles.

The general mechanism for electrophilic aromatic substitution proceeds via a two-step pathway:

Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The disruption of aromaticity in this step makes it the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Nucleophilic Aromatic Substitution (SNAr)

While less common for phenols, nucleophilic aromatic substitution can occur on aromatic rings bearing strongly electron-withdrawing groups. masterorganicchemistry.com In this compound, the bromine and fluorine atoms act as electron-withdrawing groups, making the ring electron-deficient and potentially susceptible to nucleophilic attack. The fluorine atom is a particularly good leaving group in SNAr reactions. masterorganicchemistry.com

The SNAr mechanism typically proceeds through an addition-elimination pathway:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A strong nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing substituents.

Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

For this compound, a nucleophile could potentially attack the carbon bearing the fluorine atom (C5) or the bromine atom (C3). The relative reactivity would depend on the reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form an organopalladium(II) complex.

Transmetalation: The organoboron compound (e.g., a boronic acid) reacts with the organopalladium(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, and the desired biaryl product is formed. The palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

A generalized scheme for the Suzuki-Miyaura coupling of this compound is presented below:

| Step | Description |

| 1. Oxidative Addition | Pd(0) inserts into the C-Br bond of this compound. |

| 2. Transmetalation | An organoboron reagent (R-B(OH)2) transfers the R group to the palladium center. |

| 3. Reductive Elimination | The coupled product (R-C6H2(F)(OCH3)(OH)) is eliminated, regenerating the Pd(0) catalyst. |

This table outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

O-Alkylation and O-Acylation

The phenolic hydroxyl group is nucleophilic and can readily undergo O-alkylation or O-acylation reactions.

O-Alkylation: In the presence of a base, the phenolic proton can be removed to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkylating agent, such as an alkyl halide, in a Williamson ether synthesis. The mechanism is a typical SN2 reaction where the phenoxide acts as the nucleophile.

O-Acylation: Similarly, the phenol can be acylated using an acyl halide or anhydride, typically in the presence of a base like pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism.

These reactions would transform the phenolic hydroxyl group into an ether or an ester, respectively, which would significantly alter the chemical properties and reactivity of the molecule.

Derivatization Strategies and Analog Synthesis Based on 3 Bromo 5 Fluoro 2 Methoxyphenol

Design Principles for Derivatives

The design of derivatives from the 3-bromo-5-fluoro-2-methoxyphenol core is guided by several key principles aimed at optimizing molecular properties for specific applications, particularly in drug discovery. The primary goals often include enhancing biological activity, improving pharmacokinetic profiles (such as absorption, distribution, metabolism, and excretion), and reducing potential toxicity.

The design process may involve:

Bioisosteric Replacement: Replacing the bromine or fluorine with other halogens (Cl, I) or functional groups (CN, CF₃) to fine-tune steric and electronic properties.

Scaffold Hopping: Maintaining the key pharmacophoric elements (the relative positions of the phenol (B47542), methoxy (B1213986), and halogen) while changing the core aromatic ring to a different heterocyclic system.

Structure-Activity Relationship (SAR) Guided Modification: Synthesizing a library of analogs where each of the three reactive sites (phenol, bromine, and the aromatic ring itself) is systematically modified to build a comprehensive understanding of how each part of the molecule contributes to its activity. acs.orgmdpi.com

Functionalization at the Phenolic Oxygen Atom

The phenolic hydroxyl group is a prime site for derivatization due to its reactivity and its ability to participate in hydrogen bonding, a key interaction in many biological systems. Modifications at this position can dramatically alter a compound's solubility, stability, and ability to cross cell membranes.

Converting the phenolic -OH to an ether or an ester is a fundamental strategy in medicinal chemistry to probe the importance of the hydrogen bond donor capability of the phenol. If the parent phenol is active, but its corresponding ether or ester derivative is not, it strongly suggests the phenolic proton is essential for binding to a biological target.

The synthesis of ethers is typically achieved by reacting the phenol with an alkyl halide (like iodomethane) in the presence of a weak base such as potassium carbonate (K₂CO₃). easycdmo.com Ester formation can be accomplished using acyl chlorides or anhydrides. google.com

These modifications allow for a systematic exploration of:

Steric Bulk: Introducing small (e.g., methyl ether) versus bulky (e.g., tert-butyl ether) groups can determine the size of the binding pocket.

Electronic Effects: Comparing simple alkyl esters to those with electron-withdrawing or donating groups can reveal important electronic interactions.

Lipophilicity: Converting the polar phenol to a less polar ether or ester increases lipophilicity, which can affect cell permeability and plasma protein binding.

Table 1: Hypothetical SAR Study Based on Phenolic Functionalization

| Derivative | R Group | Functional Group | Expected Impact on H-Bonding | Potential SAR Insight |

|---|---|---|---|---|

| Parent Compound | -H | Phenol | Donor & Acceptor | Baseline Activity |

| Analog 1 | -CH₃ | Methyl Ether | Acceptor Only | Probes necessity of H-bond donor |

| Analog 2 | -C(O)CH₃ | Acetyl Ester | Acceptor Only | Probes necessity of H-bond donor |

| Analog 3 | -CH₂CH₂N(CH₃)₂ | Amino Ether | Acceptor & Basic Center | Introduces positive charge at physiological pH |

A significant application of phenolic derivatization is the creation of prodrugs. Prodrugs are inactive or less active molecules that are metabolically converted in the body to the active parent drug. This strategy is often used to overcome poor oral bioavailability, chemical instability, or unpleasant taste.

For phenols, common prodrug approaches involve esterification to create linkages that are stable in the gastrointestinal tract but are readily cleaved by esterase enzymes in the plasma or liver to release the free phenol. nih.gov Simple alkyl esters can sometimes be too stable in human plasma. nih.gov More sophisticated prodrugs, such as acyloxy esters or alkyloxycarbonyloxyalkyl esters, are designed to be rapidly cleaved in plasma, ensuring efficient release of the active compound. nih.gov

For example, studies on para-Aminosalicylic Acid (PAS), a drug with a phenolic hydroxyl group, demonstrated that while simple ester prodrugs were highly stable in plasma, acyloxy ester and alkyloxycarbonyloxyalkyl ester versions were rapidly hydrolyzed with half-lives under 30 minutes, making them effective prodrug candidates. nih.gov This principle is directly applicable to this compound for developing derivatives with improved pharmacokinetic properties.

Diversification at the Bromine Position via Cross-Coupling Chemistry

The bromine atom serves as a versatile chemical handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of substituents into the aromatic ring, significantly diversifying the molecular architecture.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an aryl halide (like our bromo-substituted phenol) and an organoboronic acid or ester. nih.gov This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids. nih.govuzh.ch

By reacting this compound (or a protected version) with different aryl or heteroaryl boronic acids, a library of biaryl compounds can be synthesized. nih.gov This is a cornerstone of modern drug discovery for creating compounds that can target protein-protein interactions or fit into complex binding sites. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as dppf), and a base. uzh.ch The choice of ligand and reaction conditions can be crucial for achieving high yields, especially with electron-poor or sterically hindered substrates. uzh.chnih.gov

Table 2: Examples of Moieties Introduced via Suzuki-Miyaura Coupling

| Boronic Acid Partner | Moiety Introduced | Potential Application/Rationale |

|---|---|---|

| Phenylboronic acid | Phenyl | Increase lipophilicity and introduce potential for π-π stacking interactions. |

| Pyridine-3-boronic acid | 3-Pyridyl | Introduce a hydrogen bond acceptor and a basic nitrogen to improve solubility and target interactions. nih.gov |

| Thiophene-2-boronic acid | 2-Thienyl | Bioisostere for a phenyl ring, altering electronic properties and metabolic stability. nih.gov |

Other important cross-coupling reactions include the Stille coupling (using organostannanes), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation).

While the starting phenol is achiral, derivatization via cross-coupling can lead to products with axial chirality, a type of stereoisomerism that arises from restricted rotation around a single bond. This is particularly relevant when a bulky aromatic or heteroaromatic group is introduced at the bromine position, ortho to the methoxy group. The steric hindrance between the methoxy group and the newly introduced substituent can prevent free rotation, creating stable, non-interconverting atropisomers (enantiomers that can be isolated).

Achieving stereoselectivity in such a transformation requires the use of chiral catalysts or auxiliaries that can control the orientation of the coupling partners during the bond-forming step. While specific examples for this compound are not prevalent in the literature, the principle of catalyst-controlled atroposelective cross-coupling is a well-established and powerful tool in modern asymmetric synthesis. This strategy allows for the creation of single-enantiomer products, which is critical in drug development as different enantiomers of a chiral drug can have vastly different biological activities and safety profiles.

Modifications Involving the Fluorine Substituent

The fluorine atom in this compound is a key determinant of its physicochemical properties and potential biological activity. Strategic manipulation or utilization of this substituent can significantly impact the characteristics of its derivatives.

Impact of Fluorine on Conformational Preferences and Lipophilicity

The introduction of a fluorine atom into an organic molecule can profoundly influence its conformational preferences and lipophilicity, which are critical parameters in drug design. The high electronegativity of fluorine can lead to the formation of intramolecular hydrogen bonds and other non-covalent interactions, thereby stabilizing specific conformations. This can be particularly relevant in the context of binding to biological targets, where a pre-organized conformation can lead to enhanced affinity and selectivity.

Lipophilicity, a measure of a compound's ability to partition between a lipid and an aqueous phase, is a crucial factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is not straightforward and is highly dependent on the molecular context. While a single fluorine atom can lower the lipophilicity of an aliphatic chain, its effect on an aromatic ring is more complex. In many cases, the introduction of a fluorine atom can increase lipophilicity.

| Parameter | General Impact of Fluorine Substitution | Potential Implication for this compound Derivatives |

|---|---|---|

| Conformational Preference | Can induce specific conformations through electrostatic interactions and hyperconjugation. | Stabilization of particular rotamers, potentially influencing receptor binding. |

| Lipophilicity (logP) | Context-dependent; can increase or decrease lipophilicity. Often increases logP in aromatic systems. | Modulation of ADME properties for improved bioavailability. |

Fluorine as a Bioisostere in Analog Design

Fluorine is widely recognized as a "super bioisostere" of hydrogen due to its similar van der Waals radius. However, its high electronegativity imparts unique electronic properties that can be exploited in analog design. The replacement of a hydrogen atom or a hydroxyl group with fluorine can lead to compounds with improved metabolic stability, enhanced binding affinity, and altered acidity of neighboring functional groups.

In the context of this compound, the fluorine atom can be considered a bioisosteric replacement for a hydrogen atom, potentially leading to derivatives with improved pharmacological profiles. For instance, the C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can prolong the half-life of a drug molecule.

| Bioisosteric Replacement | Property Modified | Potential Advantage in Analogs of this compound |

|---|---|---|

| H → F | Metabolic Stability | Increased resistance to oxidative metabolism at the 5-position. |

| OH → F | Hydrogen Bonding Capacity | Altered receptor binding interactions; removal of a hydrogen bond donor. |

| CH₃ → CF₃ | Lipophilicity & Electronic Effects | Significant alteration of electronic properties and increased lipophilicity. |

Synthesis of Hybrid Molecules Incorporating this compound as a Key Building Block

While direct examples of hybrid molecules synthesized from this compound are not extensively documented in publicly available literature, the structural motifs of this compound make it an attractive candidate for such endeavors. Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a promising strategy in drug discovery to address complex diseases or to overcome drug resistance.

The hydroxyl and bromine functionalities of this compound provide convenient points for covalent linkage to other molecular scaffolds. For instance, the phenolic hydroxyl group can be readily etherified or esterified to link to another bioactive molecule. The bromine atom, on the other hand, is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents, including other pharmacophoric units.

A hypothetical strategy for the synthesis of a hybrid molecule could involve the Suzuki coupling of the bromide with a boronic acid derivative of another bioactive compound. Alternatively, the phenol could be alkylated with a linker that is subsequently used to attach a second molecule.

Library Synthesis and Combinatorial Chemistry Approaches

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The functional group handles on this compound make it a suitable scaffold for the construction of such libraries.

A combinatorial library could be designed by leveraging the reactivity of the hydroxyl and bromo groups. For example, a "two-dimensional" library could be synthesized by first creating a series of ethers or esters at the phenolic position using a diverse set of building blocks. Each of these intermediates could then be subjected to a variety of cross-coupling reactions at the bromine position, rapidly generating a large number of distinct final compounds.

The fluorine and methoxy substituents would serve to modulate the physicochemical properties of the library members, providing a focused set of compounds around a core scaffold. While specific examples utilizing this compound in combinatorial libraries are not readily found, the principles of combinatorial chemistry strongly support its potential as a valuable starting material for such synthetic campaigns.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Fluoro 2 Methoxyphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 3-Bromo-5-fluoro-2-methoxyphenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

Detailed ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Confirmation

The 1D NMR spectra provide the initial and most direct data for structural confirmation. The expected chemical shifts (δ) are predicted based on the analysis of structurally similar compounds, such as 3-methoxyphenol (B1666288) and other halogenated phenols, and the known effects of substituents on aromatic rings. rsc.org

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the phenolic hydroxyl proton, and the methoxy (B1213986) group protons. The aromatic protons (H-4 and H-6) will appear as doublets due to coupling with the ¹⁹F nucleus. The hydroxyl proton will likely be a broad singlet, and the methoxy protons will be a sharp singlet.

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the attached atoms (O, Br, F) and their positions on the aromatic ring. Carbons bonded to electronegative atoms (O, F) will be deshielded and appear at higher chemical shifts (downfield).

¹⁹F NMR: The fluorine NMR spectrum provides specific information about the fluorine environment. A single resonance is expected for the C-5 fluorine atom, which will be split into a triplet by the two neighboring aromatic protons (H-4 and H-6).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Coupling |

| C1-OH | ~5.5-6.5 | 145.0 - 148.0 | br s (¹H), s (¹³C) |

| C2-OCH₃ | 3.8 - 4.0 | 149.0 - 152.0 | s (¹H), s (¹³C) |

| OCH₃ | 56.0 - 57.0 | q (¹³C) | |

| C3-Br | 110.0 - 113.0 | s (¹³C) | |

| C4 | 6.9 - 7.1 | 115.0 - 118.0 | d (¹H), d (¹³C, J_CF) |

| C5-F | 158.0 - 162.0 (d, ¹J_CF) | d (¹³C) | |

| C6 | 6.6 - 6.8 | 105.0 - 108.0 | d (¹H), d (¹³C, J_CF) |

Predicted data is based on additive rules and analysis of similar compounds like 3-methoxyphenol. rsc.orgchemicalbook.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests the core structure, 2D NMR experiments are essential to confirm the precise connectivity and spatial relationships between atoms. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would primarily show a cross-peak between the aromatic protons H-4 and H-6, confirming their ortho-relationship to each other, although this coupling across the fluorine atom might be weak.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link the ¹H signals of H-4 and H-6 to their corresponding ¹³C signals, and the methoxy proton signal to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key expected correlations include:

The methoxy protons (-OCH₃) to C-2, C-1, and C-3.

Aromatic proton H-4 to carbons C-2, C-6, and C-5.

Aromatic proton H-6 to carbons C-2, C-4, and C-5. This data confirms the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. A critical NOESY correlation would be observed between the methoxy protons and the H-6 proton, confirming the methoxy group's position at C-2, adjacent to C-1 and C-6.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. mdpi.com

The spectrum of this compound is expected to exhibit characteristic absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the methyl (CH₃) C-H stretches from the methoxy group are found just below 3000 cm⁻¹.

C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretch: Two distinct C-O stretching bands are expected: one for the aryl-O-H bond (around 1200-1260 cm⁻¹) and another for the aryl-O-CH₃ ether linkage (around 1020-1075 cm⁻¹ and 1200-1275 cm⁻¹).

C-F and C-Br Stretch: The carbon-fluorine stretch will produce a strong band in the 1000-1100 cm⁻¹ region, while the carbon-bromine stretch appears at lower wavenumbers, typically between 500-650 cm⁻¹.

Table 2: Predicted Principal IR and Raman Bands (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | 3030 - 3100 | Medium |

| Aliphatic C-H | 2850 - 2960 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Strong |

| C-O (Phenol) | 1200 - 1260 | Strong |

| C-O (Ether) | 1020 - 1075 | Strong |

| C-F stretch | 1000 - 1100 | Strong |

| C-Br stretch | 500 - 650 | Medium to Weak |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly its chromophores. The substituted benzene ring in this compound acts as the primary chromophore. The presence of the hydroxyl, methoxy, bromo, and fluoro substituents (auxochromes) modifies the absorption profile compared to unsubstituted benzene. Typically, substituted phenols show two main absorption bands, originating from the π → π* transitions of the aromatic ring. The addition of halogens and alkoxy groups usually causes a bathochromic (red) shift of these bands.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in Ethanol

| Transition | Predicted λ_max (nm) |

| π → π* (E2-band) | ~220 - 240 |

| π → π* (B-band) | ~270 - 290 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. For this compound (C₇H₆BrFO₂), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This allows for the unambiguous confirmation of the molecular formula. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pair of molecular ion peaks (M⁺ and M+2) of almost equal intensity.

Table 4: Calculated Exact Masses for the Molecular Ions of this compound

| Molecular Ion Formula | Isotope Masses Used | Calculated Exact Mass (Da) |

| C₇H₆⁷⁹BrFO₂ | ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O | 219.9586 |

| C₇H₆⁸¹BrFO₂ | ¹²C, ¹H, ⁸¹Br, ¹⁹F, ¹⁶O | 221.9565 |

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Molecular Geometry | Precise bond lengths (e.g., C-C, C-O, C-F, C-Br) and angles. |

| Conformation | Orientation of the methoxy group relative to the aromatic ring. |

| Intermolecular Forces | Identification and measurement of hydrogen bonds and other weak interactions. |

| Crystal System & Space Group | Defines the symmetry and packing of molecules in the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Chiral Derivatives

No publicly available research data was found for this topic.

Computational and Theoretical Studies of 3 Bromo 5 Fluoro 2 Methoxyphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. Calculations for 3-chloro-5-methoxyphenol (B1581831) were performed using the B3LYP functional with the 6-311++G(d,p) and 6-31+G(d,p) basis sets to obtain optimized structural and vibrational data. researchgate.net

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For 3-chloro-5-methoxyphenol, the geometry was optimized to establish the equilibrium structure. researchgate.net While the specific optimized parameters for CMOP are not detailed in the available literature, a representative table of optimized geometrical parameters for a similar substituted phenol (B47542), 2,5-dihydroxy-1,4-benzoquinone (B104904), is provided below to illustrate the typical output of such calculations.

Table 1: Representative Optimized Geometrical Parameters of a Substituted Phenol

This table presents data for 2,5-dihydroxy-1,4-benzoquinone as a representative example.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-O (hydroxyl) | 1.35 |

| C-C (aromatic) | 1.39 - 1.48 | |

| C=O (quinone) | 1.23 | |

| O-H | 0.97 | |

| Bond Angle | C-C-O | 118.0 - 122.0 |

| C-O-H | 109.0 | |

| C-C-C | 118.0 - 121.0 |

Conformational analysis would further involve rotating flexible bonds, such as the C-O bond of the methoxy (B1213986) group and the O-H bond of the hydroxyl group, to identify different conformers and their relative energies. This process helps in understanding the molecule's flexibility and the most probable shapes it adopts.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net

For 3-chloro-5-methoxyphenol, the HOMO-LUMO energy gap has been calculated to be approximately 5.0 eV. This relatively large energy gap suggests that the molecule possesses good stability and high chemical hardness. researchgate.net

Table 2: Frontier Molecular Orbital Energies of 3-Chloro-5-methoxyphenol

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0 |

| LUMO | -1.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge delocalization and hyperconjugative interactions within a molecule. This analysis helps in understanding the stability arising from electron delocalization from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. researchgate.net

Table 3: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Substituted Phenol

This table illustrates typical NBO analysis outputs for a substituted phenol.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) of OH | π* (C-C) | 5.2 |

| LP (O) of OCH3 | π* (C-C) | 4.8 |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excited state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis spectra). By calculating the vertical excitation energies, one can simulate the absorption wavelengths (λmax) and oscillator strengths. nih.gov

While specific TD-DFT data for 3-chloro-5-methoxyphenol is not available, a study on other substituted phenols provides representative data on how substituents affect the absorption spectra. ucc.edu.gh

Table 4: Representative TD-DFT Calculated Absorption Wavelengths (λmax) for Substituted Phenols

| Compound | λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| Phenol | 270 | 0.025 |

| 2-Chlorophenol | 275 | 0.030 |

These calculations help in interpreting experimental UV-Vis spectra and understanding the electronic transitions occurring within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red to yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

For 3-chloro-5-methoxyphenol, the MEP map shows that the most negative potential is localized around the oxygen atoms of the hydroxyl and methoxy groups, indicating these are the primary sites for electrophilic attack. The hydrogen atoms, particularly the hydroxyl hydrogen, exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net

Table 5: Representative MEP Surface Potential Ranges for a Substituted Phenol

| Color Range | Potential (a.u.) | Interpretation |

|---|---|---|

| Red | -0.05 to -0.03 | Strong electrophilic attack site |

| Yellow | -0.03 to 0.0 | Moderate electrophilic attack site |

| Green | 0.0 | Neutral |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

Vibrational Frequencies: The vibrational frequencies of 3-chloro-5-methoxyphenol have been calculated using DFT (B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. The calculated vibrational spectra show good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net

Table 6: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 3-Chloro-5-methoxyphenol

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| O-H Stretch | 3480 | 3485 | 3482 |

| C-H Stretch (Aromatic) | 3100 | 3102 | 3104 |

| C-C Stretch (Aromatic) | 1605 | 1608 | 1610 |

| O-H In-plane Bend | 1112 | 1115 | 1115 |

NMR Chemical Shifts: The prediction of NMR chemical shifts is another powerful application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. While specific calculated NMR data for 3-chloro-5-methoxyphenol is not available, studies on other phenols demonstrate that DFT can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov

Table 7: Representative Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Phenol

This table illustrates typical calculated NMR data for a substituted phenol.

| Carbon Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C-OH | 155.2 |

| C-H (ortho) | 116.0 |

| C-H (meta) | 130.1 |

These predicted spectroscopic parameters are instrumental in the structural elucidation and characterization of novel compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

No specific molecular dynamics simulation studies on 3-Bromo-5-fluoro-2-methoxyphenol are available in the public domain. Such studies would be valuable for understanding its conformational flexibility, interactions with different solvents, and its behavior in a simulated biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

There are no published QSAR models that specifically include this compound. The development of QSAR models would require a dataset of structurally related compounds with measured biological activities, which is currently not available for this compound.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

No theoretical or experimental studies on the nonlinear optical properties of this compound have been found. Investigations in this area would be necessary to determine its potential for applications in photonics and optoelectronics.

Thermodynamic and Kinetic Calculations of Chemical Transformations

Detailed thermodynamic and kinetic calculations for the chemical transformations of this compound are not present in the available literature. These calculations would be essential for predicting its reactivity, stability, and potential reaction pathways.

Applications in Advanced Organic Synthesis

3-Bromo-5-fluoro-2-methoxyphenol as a Versatile Synthetic Intermediate for Complex Molecules

There is no specific literature available that details the use of this compound as a key intermediate in the total synthesis of complex natural products or pharmaceutically active compounds. While its structural motifs are present in various complex molecules, direct evidence of its use as a starting material or key building block is not documented in peer-reviewed journals or patents.

Stereoselective Synthesis Utilizing this compound Scaffolds

No research has been found that employs this compound as a scaffold for stereoselective synthesis. This would typically involve using the inherent structure of the molecule to direct the formation of new stereocenters, for example, through chiral auxiliary-based methods or by conversion into a chiral catalyst or ligand. Such applications have not been reported for this compound.

Integration into Multicomponent Reactions (MCRs)

While substituted phenols and benzaldehydes are common components in multicomponent reactions (such as the Ugi or Passerini reactions, or various cycloadditions), there are no specific examples in the scientific literature of this compound being used in this context. The potential for the phenolic hydroxyl group to participate in such reactions is clear, but its actual application remains undocumented.

Development of Novel Organocatalysts or Ligands Derived from this compound

The synthesis of novel organocatalysts or ligands often relies on the elaboration of well-defined molecular scaffolds. While this compound could theoretically be modified to create, for instance, a chiral phosphine (B1218219) ligand or a hydrogen-bond donor catalyst, no such research has been published.

Role in Polymer Chemistry or Materials Science

The application of this compound in polymer chemistry or materials science is another area with no available research data. Fluorinated phenols can be used to synthesize high-performance polymers with specific thermal or chemical resistance properties. The bromine atom could also serve as a site for polymerization or post-polymerization modification. However, no studies have been published that utilize this specific monomer.

Applications in Medicinal Chemistry and Drug Discovery

3-Bromo-5-fluoro-2-methoxyphenol as a Molecular Scaffold for Active Pharmaceutical Ingredients (APIs)

The structure of this compound, a substituted guaiacol (B22219), presents several key features that make it an attractive starting point or intermediate for the development of Active Pharmaceutical Ingredients (APIs). The phenolic hydroxyl and methoxy (B1213986) groups can participate in hydrogen bonding and other interactions with biological targets. The bromine and fluorine atoms offer a means to modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds.

The bromine atom, in particular, can be utilized in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of molecular fragments, thereby enabling the construction of large and diverse chemical libraries for screening. This versatility allows medicinal chemists to systematically explore the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

Design and Synthesis of Biologically Active Analogues and Lead Compounds

The this compound scaffold can be elaborated into a variety of biologically active analogues. The synthetic accessibility of this compound allows for modifications at multiple positions, leading to the generation of lead compounds for different therapeutic areas.

While direct studies on the anticancer activity of this compound are not extensively documented in publicly available literature, the broader classes of bromophenols and methoxyphenol derivatives have demonstrated significant potential as anticancer agents. Research on related compounds provides a strong rationale for exploring derivatives of this compound in oncology.

For instance, various bromophenols isolated from marine sources have shown cytotoxic effects against a range of human cancer cell lines, including lung, colon, and breast cancer. researchgate.netnih.govnih.gov These natural products serve as inspiration for the design of novel anticancer compounds. The presence of bromine is often associated with enhanced biological activity.

Similarly, methoxyphenol derivatives have been investigated for their anti-proliferative properties. One such compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been shown to suppress the growth of ovarian cancer cells by inducing apoptosis and inhibiting key signaling pathways like ERK and STAT3. nih.gov Another study on a Schiff base compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, reported weak activity in inhibiting T47D breast cancer cells. researchgate.net These findings underscore the potential of the methoxyphenol moiety in the development of new cancer therapies.

The table below summarizes the anticancer activity of some representative methoxyphenol and bromophenol derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | PA-1, SK-OV-3 (Ovarian) | Anti-proliferative, induced apoptosis, inhibited ERK and STAT3 signaling | nih.gov |

| Bromophenol derivatives | A549 (Lung), Bel7402 (Hepatoma), HepG2 (Hepatoma), HeLa (Cervical), HCT116 (Colon) | Potent antiproliferative activity | researchgate.net |

| Brominated Plastoquinone Analog (BrPQ5) | MCF-7 (Breast) | Cytotoxic, induced cell cycle arrest and oxidative stress | nih.gov |

| 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol | T47D (Breast) | Weak inhibitory activity | researchgate.net |

Pyruvate (B1213749) carboxylase (PC) is a key enzyme in gluconeogenesis and anaplerosis, making it a potential target for metabolic diseases. While there is no direct evidence of this compound or its immediate derivatives acting as PC inhibitors, the search for novel inhibitors is an active area of research. Inhibitors of PC often mimic the structure of its substrate, pyruvate. nih.gov For example, fluoropyruvate has been studied as an inhibitor of the carboxyl transfer reaction of PC. nih.gov

Given the structural features of this compound, it is conceivable that derivatives could be designed to interact with the active site of PC or other metabolic enzymes. The phenolic group could act as a handle for designing molecules that interact with specific residues in the enzyme's binding pocket. A study has identified a small molecule, ZY-444, which contains aryl-heteroaromatic and pyrimidinediamine scaffolds, as a specific inhibitor of pyruvate carboxylase, demonstrating therapeutic efficacy against breast cancer progression. nih.gov This highlights the potential for diverse chemical structures to target this enzyme.

The chemical scaffold of this compound holds promise for applications beyond oncology. Phenolic compounds are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

The guaiacol (2-methoxyphenol) backbone itself is known to possess expectorant and antiseptic properties. nih.gov The introduction of bromine and fluorine can further modulate these activities. For example, bromophenols have been investigated for their potential as cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Systematic modification of the this compound scaffold is crucial for understanding the relationship between chemical structure and biological activity (SAR), as well as the relationship between structure and physicochemical properties (SPR).

Key areas for SAR and SPR exploration would include:

Modification of the phenolic hydroxyl group: Etherification or esterification could modulate solubility, cell permeability, and prodrug potential.

Substitution at the bromine position: Replacing bromine with other functional groups via cross-coupling reactions would provide insights into the importance of this position for target binding.

Variation of the substituents on the aromatic ring: The presence and position of the fluorine and methoxy groups are expected to significantly influence activity. Studies on related methoxyflavones have shown that the position of methoxy groups can impact their anticancer effects. mdpi.com For some serotonin (B10506) receptor ligands, replacing an ether oxygen with sulfur or selenium has been shown to be beneficial for increasing affinity. nih.gov

The following table outlines potential modifications and their expected impact on properties.

| Modification | Potential Impact on Properties |

| Alkylation/Acylation of the hydroxyl group | Increased lipophilicity, altered metabolic stability, potential for prodrug design |

| Suzuki coupling at the bromine position | Introduction of aryl or heteroaryl groups to explore new binding interactions |

| Demethylation of the methoxy group | Increased hydrogen bonding potential, altered electronic properties |

| Introduction of other halogens | Modulate lipophilicity and electronic effects |

Exploration of Molecular Targets and Mechanisms of Action

Identifying the molecular targets of bioactive derivatives of this compound is a critical step in drug discovery. For anticancer applications, potential targets could include protein kinases, transcription factors, or enzymes involved in tumor metabolism.

For example, the anticancer activity of the related compound MMPP was linked to the inhibition of the ERK and STAT3 signaling pathways. nih.gov Bromophenol derivatives have been suggested to target protein tyrosine kinases. researchgate.net Phenolic compounds, in general, can exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. mdpi.com

Further research, including techniques like affinity chromatography, genetic screening, and computational docking studies, would be necessary to elucidate the specific molecular targets and mechanisms of action for novel derivatives of this compound.

Pharmacological Profiling and Preclinical Evaluation of Derivatives